N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
CAS No.: 923108-12-7
Cat. No.: VC7665652
Molecular Formula: C21H13FN2O3
Molecular Weight: 360.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923108-12-7 |
|---|---|
| Molecular Formula | C21H13FN2O3 |
| Molecular Weight | 360.344 |
| IUPAC Name | N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H13FN2O3/c22-15-3-1-13(2-4-15)20-12-18(25)17-11-16(5-6-19(17)27-20)24-21(26)14-7-9-23-10-8-14/h1-12H,(H,24,26) |
| Standard InChI Key | OSGXVBOAKBRHCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)F |
Introduction
N-[2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic molecules. It is structurally characterized by a chromenone (coumarin) core substituted with a 4-fluorophenyl group and a pyridine carboxamide moiety. These structural features suggest potential applications in medicinal chemistry due to the bioactive nature of chromenone derivatives and fluorinated aromatic compounds.
Structural Characteristics
The molecular formula of the compound is . Its structure integrates three key functional groups:
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Chromenone Core: A fused benzopyranone system that provides rigidity and aromaticity.
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Fluorophenyl Substitution: Enhances lipophilicity and metabolic stability, often improving pharmacokinetic properties.
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Pyridine Carboxamide: A nitrogen-containing heterocycle that can participate in hydrogen bonding and receptor interactions.
These features make the compound an interesting candidate for pharmaceutical development, particularly as enzyme inhibitors or receptor modulators.
Synthesis
The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves:
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Condensation Reaction: Formation of the chromenone core by reacting a hydroxybenzaldehyde derivative with a fluorinated benzaldehyde.
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Amide Coupling: Introduction of the pyridine carboxamide group using coupling agents such as EDCI or DCC under mild conditions.
Purification is achieved through recrystallization or chromatographic techniques, and the structure is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.
Molecular Docking Studies
Preliminary in silico studies suggest that this compound could act as an inhibitor for enzymes such as LOX or kinases due to its ability to form hydrogen bonds and hydrophobic interactions within active sites. Docking scores indicate strong binding affinities, which warrant further experimental validation.
Potential Applications
Based on its structure, N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide could be explored in:
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Drug Development: As a lead compound for anti-inflammatory or anticancer drugs.
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Material Science: Due to its rigid aromatic framework, it may find use in organic electronics or as a ligand in coordination chemistry.
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Biological Probes: For studying enzyme mechanisms or receptor-ligand interactions.
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